molecular formula C20H22N4OS B11279978 1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11279978
M. Wt: 366.5 g/mol
InChI Key: GVENKRUDSDIGJW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a thiophenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic conditions.

    Thiophene substitution: The pyrazole intermediate is then reacted with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Piperazine ring formation: The final step involves the reaction of the substituted pyrazole with a piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced forms of the pyrazole and thiophene rings.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: A simpler analog without the pyrazole and thiophene moieties.

    4-(3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl)piperazine: Lacks the dimethylphenyl group.

Uniqueness

1-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is unique due to its combination of a piperazine ring with both a dimethylphenyl group and a thiophenyl-pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C20H22N4OS/c1-14-5-6-15(2)18(12-14)23-7-9-24(10-8-23)20(25)17-13-16(21-22-17)19-4-3-11-26-19/h3-6,11-13H,7-10H2,1-2H3,(H,21,22)

InChI Key

GVENKRUDSDIGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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